![molecular formula C10H14N2O2 B6590618 3-Amino-4-isopropoxybenzamide CAS No. 1153956-60-5](/img/structure/B6590618.png)
3-Amino-4-isopropoxybenzamide
Overview
Description
3-Amino-4-isopropoxybenzamide (AIBA) is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder with a molecular formula of C11H15N2O2 and a molecular weight of 209.25 g/mol. AIBA has been widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
DNA Repair and Cellular Metabolism
- 3-Aminobenzamide, a compound closely related to 3-Amino-4-isopropoxybenzamide, has been studied for its role in DNA repair, particularly in the context of poly(ADP-ribose) synthesis. Studies have shown that at certain concentrations, it can influence DNA break frequencies in cells, although its effects can be complex due to nonspecific side effects at higher concentrations (Cleaver, Milam, & Morgan, 1985).
- Another research highlighted the enhanced radiation lethality of Chinese hamster cells using 3-Aminobenzamide, indicating its potential effects on cellular metabolic processes and its correlation with radiation response (Ben-hur, Chen, & Elkind, 1985).
Neuroprotective Properties
- A study on rat hippocampal neuron death induced by seizures revealed that 3-Aminobenzamide, by inhibiting poly(ADP-ribose) polymerase (PARP), can have neuroprotective properties. This inhibition was found to prevent neuron death and facilitate cell survival signaling (Wang, Wang, Song, Liu, Wang, & Chi, 2007).
Antiproliferative Activity in Cancer Research
- 3-Aminobenzamide, acting as an inhibitor of PARP, has shown antiproliferative effects in carcinoma cells, suggesting a target effect on the cytoskeleton. This indicates its potential application in cancer research, particularly in the context of cell growth inhibition and morphological alterations (Tiozzo, Monti, Straface, Capri, Croce, Rainaldi, Franceschi, & Malorni, 1996).
Protection Against UV-B-Induced Apoptosis
- Research shows that 3-Aminobenzamide can interfere with UV-B ray-induced apoptosis in cells, particularly through effects on the adhesion properties and cytoskeleton functions of cells (Malorni, Rivabene, Straface, Rainaldi, Monti, Salvioli, Cossarizza, & Franceschi, 1995).
Other Metabolic Effects
- Studies have also explored the wider metabolic effects of 3-Aminobenzamide, such as its impact on glucose metabolism, DNA precursor metabolism, and the balance between excision and ligation in DNA repair (Milam & Cleaver, 1984).
Future Directions
properties
IUPAC Name |
3-amino-4-propan-2-yloxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMUMSABCFJGDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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